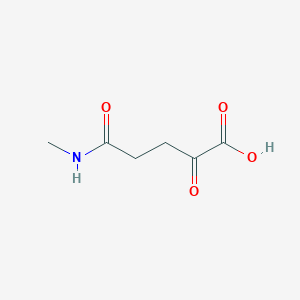

N-methyl-2-oxoglutaramic acid

CAS No.:

Cat. No.: VC1655497

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO4 |

|---|---|

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | 5-(methylamino)-2,5-dioxopentanoic acid |

| Standard InChI | InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) |

| Standard InChI Key | MOIJYNHJLPUMNX-UHFFFAOYSA-N |

| SMILES | CNC(=O)CCC(=O)C(=O)O |

| Canonical SMILES | CNC(=O)CCC(=O)C(=O)O |

Introduction

Chemical Structure and Properties

N-methyl-2-oxoglutaramic acid (C₆H₉NO₄) is classified as a 2-oxo monocarboxylic acid with a molecular weight of 159.14 g/mol . The compound features a five-carbon backbone that includes key functional groups: a carboxylic acid group, a ketone group at the C-2 position, and a methylated amide group . This structure gives the compound its distinctive chemical behavior and reactivity.

The compound exists as the conjugate acid of N-methyl-2-oxoglutaramate (C₆H₈NO₄⁻), and is functionally related to 2-oxoglutaramic acid . It is registered under CAS number 26366-65-4 and is also known by synonyms such as 5-(methylamino)-2,5-dioxopentanoic acid and CHEBI:37041 .

Table 1: Physicochemical Properties of N-methyl-2-oxoglutaramic acid

Biochemical Function and Metabolic Role

N-methyl-2-oxoglutaramic acid plays a significant role in metabolic pathways, particularly through its conjugate base, N-methyl-2-oxoglutaramate. The compound is functionally connected to the citric acid cycle through its relationship with α-ketoglutaric acid (2-oxoglutaric acid), which is a key intermediate in cellular energy metabolism .

The primary biochemical significance of N-methyl-2-oxoglutaramic acid lies in its relationship to enzymatic hydrolysis reactions. The deprotonated form, N-methyl-2-oxoglutaramate, serves as a substrate for the enzyme N-methyl-2-oxoglutaramate hydrolase (EC 3.5.1.36) . This enzyme catalyzes an important hydrolysis reaction:

N-methyl-2-oxoglutaramate + H₂O → 2-oxoglutarate + methylamine

This reaction connects N-methyl-2-oxoglutaramic acid to central carbon metabolism by producing 2-oxoglutarate, which feeds directly into the citric acid cycle.

Enzymatic Interactions

The primary enzyme that interacts with N-methyl-2-oxoglutaramate (the conjugate base of N-methyl-2-oxoglutaramic acid) is N-methyl-2-oxoglutaramate hydrolase. This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .

Table 2: Enzymatic Reactions Involving N-methyl-2-oxoglutaramate

The enzyme N-methyl-2-oxoglutaramate hydrolase is also known as N-methyl-2-oxoglutaramate methylamidohydrolase, which further clarifies its specific function in breaking the carbon-nitrogen bond in the substrate .

Structural Comparison with Related Compounds

Understanding N-methyl-2-oxoglutaramic acid requires examination of its relationship with structurally similar compounds. The compound is part of a family of oxo-acids and their derivatives that share similar structural features and often participate in related biochemical pathways.

Table 3: Comparison of N-methyl-2-oxoglutaramic acid with Related Compounds

The structural similarities between these compounds suggest potential overlaps in their chemical behaviors and biochemical functions. The presence of the methyl group on the amide nitrogen in N-methyl-2-oxoglutaramic acid likely influences its reactivity, enzyme interactions, and metabolic fate compared to unmethylated analogs.

Synthesis and Preparation

A potential synthetic approach for N-methyl-2-oxoglutaramic acid could involve modification of the synthetic route used for α-ketoglutaramic acid, with additional steps to introduce the methyl group on the amide nitrogen. Alternatively, it might be possible to methylate α-ketoglutaramic acid directly under appropriate conditions.

The recent development of sustainable synthesis methods for α-ketoglutaric acid using biomass-derived pyruvic and glyoxylic acids might also provide a foundation for developing green chemistry approaches to synthesizing N-methyl-2-oxoglutaramic acid and related compounds.

Analytical Methods and Detection

The analytical detection and quantification of N-methyl-2-oxoglutaramic acid likely employs chromatographic techniques coupled with mass spectrometry, similar to methods used for related oxo-acids . High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry would be suitable for the analysis of this compound.

For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the chemical environment of each atom in the molecule. Based on data available for related compounds, the following spectroscopic techniques would be particularly useful:

Biological Significance and Metabolic Pathways

The enzyme-catalyzed hydrolysis of N-methyl-2-oxoglutaramate to produce 2-oxoglutarate (α-ketoglutarate) provides a direct link to this central metabolic pathway . Additionally, the release of methylamine during this reaction suggests a potential role in nitrogen metabolism and amino acid-related pathways.

Through its connection to α-ketoglutaric acid, N-methyl-2-oxoglutaramic acid may indirectly influence several other metabolic processes, including:

Research Applications and Future Directions

-

Investigation of its role in specific metabolic disorders related to the citric acid cycle

-

Exploration of its potential as a biomarker for certain metabolic states or diseases

-

Development of more efficient synthetic routes for the compound and its derivatives

-

Detailed characterization of its interactions with additional enzymes beyond N-methyl-2-oxoglutaramate hydrolase

-

Examination of its potential therapeutic applications, similar to those being explored for α-ketoglutaric acid in areas such as anti-aging research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume